BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical properties of 4-Chloro-
2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Chloro-2,5-dimethylpyrimidine

Cat. No.: B1314056

An In-depth Technical Guide to 4-Chloro-2,5-
dimethylpyrimidine

This technical guide provides a comprehensive overview of the physical and chemical
properties, synthesis, reactivity, and potential applications of 4-Chloro-2,5-
dimethylpyrimidine, a heterocyclic compound of interest to researchers, scientists, and
professionals in drug development.

Core Properties of 4-Chloro-2,5-dimethylpyrimidine

4-Chloro-2,5-dimethylpyrimidine is a substituted pyrimidine with the chemical formula
CeH7CINz2. Its structure features a pyrimidine ring substituted with a chloro group at position 4
and methyl groups at positions 2 and 5.

Physical and Chemical Data

A summary of the key physical and chemical properties of 4-Chloro-2,5-dimethylpyrimidine is
presented in the table below. It is important to note that while some properties have been
experimentally determined, others are predicted and should be considered as estimates.
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Property Value Source(s)
CAS Number 75712-74-2 [1]
Molecular Formula CeH7CIN2 [1]
Molecular Weight 142.59 g/mol [1]
Boiling Point 82-83 °C at 18 mmHg [1]
193.8 + 20.0 °C at 760 mmHg o]

(Predicted)

Melting Point Not available

Density 1.2 + 0.1 g/cm3 (Predicted) [2]
Solubility Not available

Flash Point 88.5 + 7.4 °C (Predicted) [2]
LogP (Predicted) 1.44

Synthesis and Reactivity
Synthesis of 4-Chloro-2,5-dimethylpyrimidine

A common and effective method for the synthesis of 4-chloropyrimidines is the chlorination of
the corresponding 4-hydroxypyrimidine precursor. For 4-Chloro-2,5-dimethylpyrimidine, the
starting material would be 2,5-dimethylpyrimidin-4-ol. The reaction is typically carried out using
a chlorinating agent such as phosphorus oxychloride (POCIs).

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, suspend 2,5-dimethylpyrimidin-4-ol (1.0 equivalent) in an excess of phosphorus
oxychloride (5-10 equivalents). An organic base, such as triethylamine (0.3-0.7 equivalents),
can be added to the mixture.[2]

» Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain
for 2-5 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography
(TLC).
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o Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully
remove the excess phosphorus oxychloride under reduced pressure. The residue is then
slowly poured into crushed ice with vigorous stirring.

o Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate
solution) until the pH is neutral. Extract the product with an organic solvent such as ethyl
acetate (3 x volume).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be further purified
by column chromatography on silica gel or by distillation under reduced pressure to yield
pure 4-Chloro-2,5-dimethylpyrimidine.[2]

2,5-dimethylpyrimidin-4-ol

Reagents & Conditions

Reaction Chlorination 4-Chloro-2,5-dimethylpyrimidine

Click to download full resolution via product page
Synthesis of 4-Chloro-2,5-dimethylpyrimidine.

Chemical Reactivity

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic
substitution, making 4-Chloro-2,5-dimethylpyrimidine a versatile intermediate for the
synthesis of a variety of derivatives. This reactivity is enhanced by the electron-withdrawing
nature of the pyrimidine ring.
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4-Chloro-2,5-dimethylpyrimidine can readily undergo SnAr reactions with a wide range of
nucleophiles, including amines, alcohols, and thiols.

Reaction Setup: In a suitable reaction vessel, dissolve 4-Chloro-2,5-dimethylpyrimidine
(1.0 equivalent) in an appropriate solvent (e.g., isopropanol, DMF, or water).

» Addition of Nucleophile: Add the desired amine nucleophile (1.0-1.2 equivalents) to the
solution.

» Addition of Base (if necessary): If the amine is used as a salt or if the reaction generates
HCI, a non-nucleophilic base (e.qg., triethylamine or potassium carbonate, 2.0 equivalents)
should be added.[3]

» Reaction Conditions: Heat the reaction mixture (typically 80-120 °C) and stir until the
reaction is complete, monitoring by TLC or LC-MS.[3]

o Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and
purified by column chromatography to yield the corresponding 4-aminopyrimidine derivative.

4-Chloro-2,5-dimethylpyrimidine

Reagents

Nucleophile (Nu-H) Reaction SnAr 4-Nu-2,5-dimethylpyrimidine

Click to download full resolution via product page

Nucleophilic substitution on 4-Chloro-2,5-dimethylpyrimidine.

The chloro group at the 4-position can also be displaced through palladium-catalyzed cross-
coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This
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allows for the introduction of various aryl or heteroaryl substituents.

e Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 4-Chloro-2,5-
dimethylpyrimidine (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents),
a base (e.g., potassium carbonate, 2.0-3.0 equivalents), and a palladium catalyst (e.g.,
Pd(PPhs)4, 0.02-0.05 equivalents).[4]

e Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[4]

e Reaction Conditions: Heat the reaction mixture (typically 80-110 °C) and stir for 2-24 hours,
monitoring the reaction progress by TLC or LC-MS.[4]

» Work-up and Purification: After cooling, dilute the mixture with an organic solvent and wash
with water and brine. Dry the organic layer, concentrate, and purify the residue by column
chromatography to obtain the 4-aryl-2,5-dimethylpyrimidine product.

4-Chloro-2,5-dimethylpyrimidine

Reagents & Conditions

Arylboronic Acid
\_‘_T Reaction C-C Coupling 4-Aryl-2,5-dimethylpyrimidine
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Suzuki coupling of 4-Chloro-2,5-dimethylpyrimidine.

Spectroscopic Data
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Specific experimental spectroscopic data for 4-Chloro-2,5-dimethylpyrimidine is not readily
available in the searched literature. However, based on the analysis of related compounds, the
following spectral characteristics can be anticipated:

e 1H NMR: The spectrum would be expected to show a singlet for the proton at the 6-position
of the pyrimidine ring, and two singlets for the two methyl groups at positions 2 and 5.

e 13C NMR: The spectrum would display signals for the six carbon atoms in the molecule, with
the carbon attached to the chlorine atom appearing at a characteristic downfield shift.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
the molecular weight of the compound, along with a characteristic isotopic pattern for a
molecule containing one chlorine atom.

« Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands
for C-H, C=N, and C-CI bonds.

Applications in Drug Development

Substituted pyrimidines are a prominent class of compounds in medicinal chemistry and are
found in the core structure of numerous approved drugs. The pyrimidine scaffold is a well-
established "hinge-binding" motif that can mimic the adenine ring of ATP, enabling competitive
inhibition at the ATP-binding site of kinases.

While specific applications of 4-Chloro-2,5-dimethylpyrimidine in drug development are not
extensively documented, its structure suggests its potential as a key intermediate in the
synthesis of bioactive molecules, particularly kinase inhibitors. The reactive 4-chloro position
allows for the introduction of various substituents to modulate potency, selectivity, and
pharmacokinetic properties. For instance, derivatives of similar chloropyrimidines have been
investigated as inhibitors of Aurora kinases, which are important targets in cancer therapy.[5]
The 2- and 5-methyl groups can also influence the binding affinity and selectivity of the final
compound.

Conclusion

4-Chloro-2,5-dimethylpyrimidine is a valuable building block for organic synthesis,
particularly in the field of medicinal chemistry. Its reactive chloro group allows for a variety of
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chemical transformations, including nucleophilic substitution and cross-coupling reactions,
providing access to a diverse range of substituted pyrimidine derivatives. While some of its
physical properties and detailed spectroscopic data are not yet fully characterized in the public
domain, its synthetic accessibility and the established biological importance of the pyrimidine
scaffold make it a compound of significant interest for the development of novel therapeutics,
especially in the area of kinase inhibition. Further research into the properties and applications
of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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